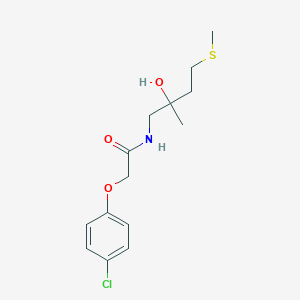
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, also known as cloxyfonac, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). Cloxyfonac has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
Cloxyfonac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to have a high affinity for COX-2 enzymes, which are predominantly expressed in inflamed tissues. By selectively inhibiting COX-2 enzymes, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide reduces inflammation without affecting the normal physiological functions of COX-1 enzymes, which are responsible for the production of prostaglandins that protect the gastrointestinal tract.
Advantages and Limitations for Lab Experiments
Cloxyfonac has several advantages as a research tool, including its high potency, selectivity, and specificity for COX-2 enzymes. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its potential to interfere with other cellular pathways, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One area of interest is the development of new formulations of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide and its potential interactions with other cellular pathways.
In conclusion, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a promising compound that has potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and antipyretic properties. Further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide and its potential therapeutic applications.
Synthesis Methods
Cloxyfonac can be synthesized through a multi-step process starting from 4-chlorophenol and 2-hydroxy-2-methyl-4-(methylthio)butylamine. The reaction involves the formation of an amide bond between the two precursors, followed by the introduction of an acetyl group to form the final product.
Scientific Research Applications
Cloxyfonac has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Several studies have demonstrated the efficacy of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in reducing pain, inflammation, and fever.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-5-3-11(15)4-6-12/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCESQZCJDLUQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)COC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


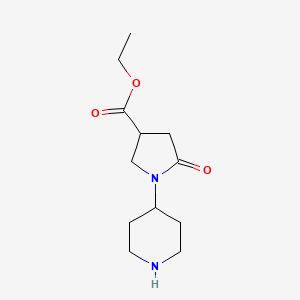
![N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908184.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)
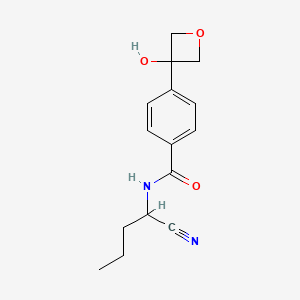
![1,3,6,8-Tetrahydroxy-2-[(1S)-1-methoxyhexyl]anthracene-9,10-dione](/img/structure/B2908190.png)
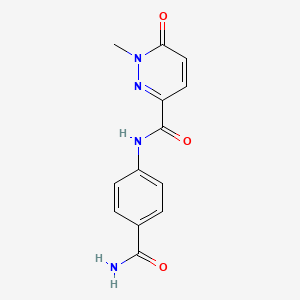
![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2908192.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2908195.png)
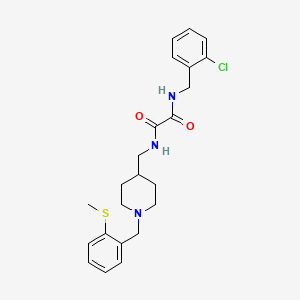

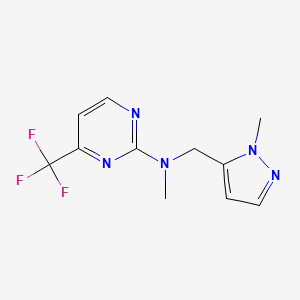
![1-(2,3-Dihydroindol-1-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2908203.png)